6-Bromo-2-methylisoindolin-1-one
Overview
Description
6-Bromo-2-methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom attached to the sixth position of the isoindolinone ring and a methyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylisoindolin-1-one typically involves the reaction of 5-bromo-2-bromomethyl-benzoic acid methyl ester with methylamine in tetrahydrofuran (THF). The reaction mixture is heated at 50°C for four hours and then concentrated under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindolinones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-2-methylisoindolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoindolinone ring play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoisoindolin-1-one
- 2-Methylisoindolin-1-one
- 6-Bromo-2-methylindole
Uniqueness
6-Bromo-2-methylisoindolin-1-one is unique due to the presence of both a bromine atom and a methyl group on the isoindolinone ring. This combination of substituents imparts distinct chemical properties and reactivity compared to similar compounds. The bromine atom enhances its electrophilicity, while the methyl group influences its steric and electronic characteristics .
Properties
IUPAC Name |
6-bromo-2-methyl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-11-5-6-2-3-7(10)4-8(6)9(11)12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUVAXLWVRZASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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